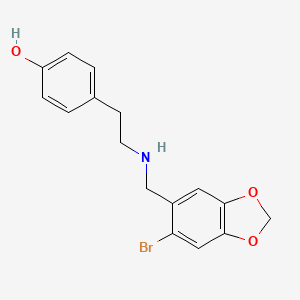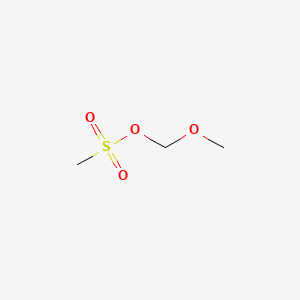
Methoxymethyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxymethyl methanesulfonate is an organic compound with the molecular formula C3H8O4S. It is a methanesulfonate ester resulting from the formal condensation of methanesulfonic acid with methanol. This compound is known for its role as an alkylating agent, which means it can transfer an alkyl group to other molecules. This property makes it useful in various chemical reactions and industrial applications.
Métodos De Preparación
Methoxymethyl methanesulfonate can be synthesized through the reaction of methanesulfonic acid with methanol. The reaction typically requires an acid catalyst and is carried out under controlled temperature conditions to ensure the desired product is obtained. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
Methoxymethyl methanesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methoxymethyl group is replaced by other nucleophiles.
Oxidation and Reduction: While it is relatively stable, it can undergo oxidation and reduction under specific conditions.
Hydrolysis: In the presence of water, it can hydrolyze to form methanesulfonic acid and methanol.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methoxymethyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of methoxymethyl ethers.
Biology: Its alkylating properties make it useful in studying DNA methylation and other biochemical processes.
Medicine: It is used in the development of certain pharmaceuticals and as a model compound in drug research.
Industry: It finds applications in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The primary mechanism by which methoxymethyl methanesulfonate exerts its effects is through alkylation. It transfers its methoxymethyl group to nucleophilic sites on other molecules, such as DNA, proteins, and other cellular components. This alkylation can lead to changes in the structure and function of these molecules, affecting various biological pathways and processes.
Comparación Con Compuestos Similares
Methoxymethyl methanesulfonate can be compared to other methanesulfonate esters, such as methyl methanesulfonate and ethyl methanesulfonate. While all these compounds share similar alkylating properties, this compound is unique in its specific reactivity and applications. Other similar compounds include:
Methyl methanesulfonate: Known for its use in mutagenesis studies.
Ethyl methanesulfonate: Used in genetic research and as a chemical mutagen.
This compound stands out due to its specific applications in organic synthesis and its unique reactivity profile.
Propiedades
Número CAS |
25289-73-0 |
|---|---|
Fórmula molecular |
C3H8O4S |
Peso molecular |
140.16 g/mol |
Nombre IUPAC |
methoxymethyl methanesulfonate |
InChI |
InChI=1S/C3H8O4S/c1-6-3-7-8(2,4)5/h3H2,1-2H3 |
Clave InChI |
PBBMSAIQHFNRCR-UHFFFAOYSA-N |
SMILES canónico |
COCOS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


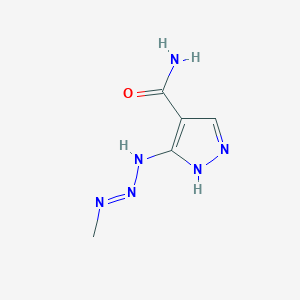

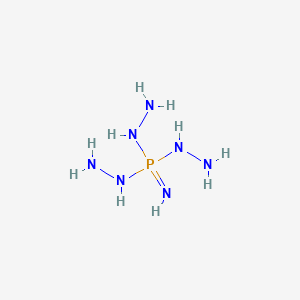

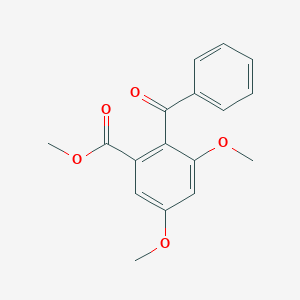
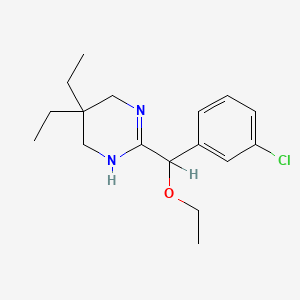
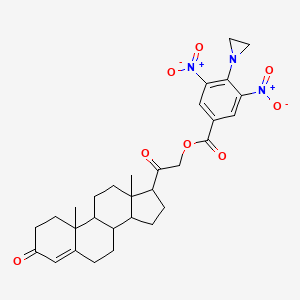
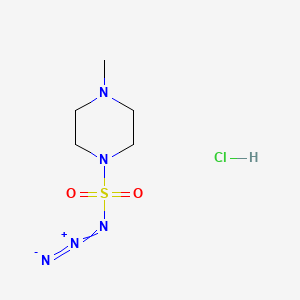

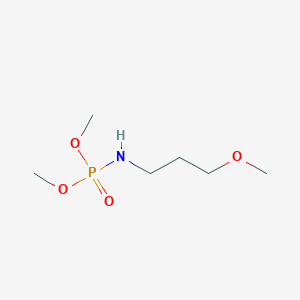

![Phenol, 4-[(4-methylphenyl)methyl]-](/img/structure/B14695713.png)

